molecular formula C12H22O5 B1622146 3,6,9,12,15-Pentaoxaheptadeca-1,16-diene CAS No. 83416-06-2

3,6,9,12,15-Pentaoxaheptadeca-1,16-diene

Cat. No.: B1622146
CAS No.: 83416-06-2
M. Wt: 246.3 g/mol
InChI Key: UEIPWOFSKAZYJO-UHFFFAOYSA-N
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Description

3,6,9,12,15-Pentaoxaheptadeca-1,16-diene is a polyether compound characterized by a 17-carbon chain with five oxygen atoms embedded at positions 3, 6, 9, 12, and 15, and terminal double bonds at carbons 1 and 16. This structure confers unique physicochemical properties, such as moderate polarity due to the ether linkages and reactivity from the conjugated diene system.

Properties

CAS No.

83416-06-2

Molecular Formula

C12H22O5

Molecular Weight

246.3 g/mol

IUPAC Name

1-(2-ethenoxyethoxy)-2-[2-(2-ethenoxyethoxy)ethoxy]ethane

InChI

InChI=1S/C12H22O5/c1-3-13-5-7-15-9-11-17-12-10-16-8-6-14-4-2/h3-4H,1-2,5-12H2

InChI Key

UEIPWOFSKAZYJO-UHFFFAOYSA-N

SMILES

C=COCCOCCOCCOCCOC=C

Canonical SMILES

C=COCCOCCOCCOCCOC=C

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

(a) Terminal Diene vs. Hydroxyl Groups
  • 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol (CAS 2615-15-8): Molecular Formula: C₁₂H₂₆O₇ Key Properties: High solubility in polar solvents (e.g., water, ethanol) due to terminal hydroxyl groups, enabling hydrogen bonding. Lacks the reactivity of double bonds, making it less suitable for crosslinking or polymerization compared to the diene variant .
  • 3,6,9,12,15-Pentaoxaheptadeca-1,16-diene :
    • Expected Properties: Lower polarity than diol analogs, with increased reactivity in Diels-Alder or radical addition reactions due to the conjugated diene system.
(b) Ester and Amine Derivatives
  • (17-氨基-3,6,9,12,15-五氧杂十七烷)氨基甲酸叔丁酯 (CAS 189209-27-6):
    • Features a tert-butyl carbamate group and an amine terminus.
    • Applications: Likely used as a protected intermediate in peptide synthesis or metal coordination chemistry .
  • (17-溴-3,6,9,12,15-五氧杂十七烷基)氨基甲酸叔丁酯 :
    • Bromine substituent enhances electrophilicity, enabling nucleophilic substitution reactions, unlike the diene’s electron-rich double bonds .
(c) Aza-Substituted Analogs
  • 3,6,9,12,15-Pentaazaheptadecane-1,17-diol (CAS 3217-03-6):
    • Molecular Formula: C₁₂H₃₁N₅O₂
    • Key Properties: Replacing oxygen with nitrogen increases basicity and metal-chelating capability. This aza analog is more suited for catalytic or biomedical applications compared to the oxygen-rich diene .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Key Functional Groups Boiling Point/Solubility Reactivity/Applications
3,6,9,12,15-Pentaoxaheptadeca-1,16-diene N/A C₁₇H₂₈O₅ Ethers, terminal diene Low polarity, moderate solubility in organic solvents Polymer crosslinking, Diels-Alder reactions
3,6,9,12,15-Pentaoxaheptadecane-1,17-diol 2615-15-8 C₁₂H₂₆O₇ Ethers, terminal diol High solubility in polar solvents Surfactants, pharmaceutical excipients
3,6,9,12,15-Pentaazaheptadecane-1,17-diol 3217-03-6 C₁₂H₃₁N₅O₂ Amines, terminal diol Water-soluble, basic Chelation therapy, catalysis

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